Phenanthriplatin
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Description
Phenanthriplatin, also known as cis-[Pt(NH3)2-(phenanthridine)Cl]NO3, is a new drug candidate. It belongs to a family of platinum(II)-based agents which includes cisplatin, oxaliplatin and carboplatin. this compound Acts As a Covalent Poison of Topoisomerase II Cleavage Complexes. this compound exhibits significantly greater activity than cisplatin and oxaliplatin. The cellular uptake of this compound is substantially greater than that of cisplatin and pyriplatin because of the hydrophobicity of the phenanthridine ligand. This compound binds more effectively to 5'-deoxyguanosine monophosphate than to N-acetyl methionine, whereas pyriplatin reacts equally well with both reagents.
Scientific Research Applications
Tobacco Mosaic Virus Delivery System
- Application : Phenanthriplatin has been loaded onto Tobacco Mosaic Virus (TMV) for cancer therapy. This system, PhenPt-TMV, shows increased accumulation in tumor tissues and significantly reduces tumor size, especially in triple negative breast cancer models (Czapar et al., 2016).
Enhanced DNA-Binding
- Application : this compound, with its phenanthridine ligand, shows superior DNA-targeted covalent binding and therapeutic index compared to cisplatin (Lozada et al., 2020).
DNA Replication Blocking
- Application : this compound blocks cancer cell replication by reacting with a single guanine base in DNA. Theoretical simulations have been used to understand its mechanism, which differs significantly from cisplatin (Veclani et al., 2018).
Monofunctional Adducts on DNA
- Application : this compound forms monofunctional adducts on DNA that block transcription without significantly distorting the DNA duplex. This mechanism differs from other platinum drugs (Johnstone et al., 2014).
DNA Intercalation
- Application : this compound demonstrates rapid DNA covalent-binding activity due to partial intercalation of the phenanthridine ring, a mechanism distinct from its isomer, trans-phenanthriplatin (Almaqwashi et al., 2019).
Bypass of DNA Damage
- Application : In studies involving polymerase η, this compound has been shown to cause inefficient but high-fidelity lesion bypass in DNA replication. This makes it a potential option for treating cancers resistant to cisplatin (Gregory et al., 2014).
Improved Drug Delivery
- Application : this compound has been formulated with a negatively charged polymer for improved delivery and reduced toxicity, leading to significant enhancements in tumor accumulation and drug efficacy (Chen et al., 2021).
Transcriptional Fidelity and Lesion Bypass
- Application : this compound affects the transcriptional fidelity of RNA polymerase II and can cause error-prone bypass of DNA lesions. This mechanism differs from the DNA damage induced by cisplatin (Kellinger et al., 2013).
RNA-Seq Analysis
- Application : RNA-Seq analysis shows that this compound regulates genes differently compared to cisplatin, potentially leading to improved clinical outcomes in chemotherapy (Monroe et al., 2020).
Efficacy in Bacterial Growth
- Application : this compound has been shown to induce filamentation in Escherichia coli and lysogeny in bacteriophage λ lysogens, suggesting its biological activity is mediated by interaction with DNA (Johnstone et al., 2013).
Properties
CAS No. |
1416900-51-0 |
---|---|
Molecular Formula |
C13H13ClN4O3Pt |
Molecular Weight |
503.806 |
IUPAC Name |
cis-[Pt(NH(3))(2)(phenanthridine)Cl]NO(3) |
InChI |
InChI=1S/C13H9N.ClH.NO3.2H2N.Pt/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;;2-1(3)4;;;/h1-9H;1H;;2*1H2;/q;;3*-1;+3/p-1 |
InChI Key |
DPJHXHZDGLFQMM-UHFFFAOYSA-M |
SMILES |
N[Pt]([N]1=CC2=C(C3=C1C=CC=C3)C=CC=C2)(Cl)N.[O-][N+]([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenanthriplatin; cis-[Pt(NH3)2-(phenanthridine)Cl]NO3; |
Origin of Product |
United States |
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